3-(4-Methylpiperazine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-5-7-16(8-6-15)13(17)12-4-2-3-11(9-12)10-14/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCKMCYBZPGTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640756 | |
| Record name | 3-(4-Methylpiperazine-1-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016743-09-1 | |
| Record name | 3-[(4-Methyl-1-piperazinyl)carbonyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016743-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylpiperazine-1-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Methylpiperazine-1-carbonyl)benzonitrile, identified by its CAS number 1016743-09-1, is a chemical compound notable for its potential biological activities. Its structure includes a benzonitrile moiety and a 4-methylpiperazine-1-carbonyl group, which contribute to its reactivity and interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 229.28 g/mol. The presence of the piperazine ring enhances its binding affinity to various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities such as:
- Antitumor Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound may possess activity against various pathogens, making it a candidate for further exploration in infectious disease contexts.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It can interact with receptors, altering their activity and influencing downstream effects.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Studies : A study demonstrated that similar piperazine-based compounds showed IC values as low as 0.6 nM against androgen receptors (AR), suggesting potent antitumor potential .
- Antimicrobial Activity : Research highlighted that piperazine derivatives exhibited significant antimicrobial effects, indicating that this compound may also have similar properties .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | IC (nM) |
|---|---|---|---|
| This compound | Benzonitrile + Piperazine | Antitumor, Antimicrobial | TBD |
| Compound A | Piperazine + Carbonyl | Antitumor | 0.6 |
| Compound B | Similar piperazine structure | Antimicrobial | TBD |
Scientific Research Applications
Medicinal Chemistry
3-(4-Methylpiperazine-1-carbonyl)benzonitrile has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. Notably, it has shown promise as an active ingredient in drug development targeting various diseases.
Case Study:
Research indicates that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential role in cancer therapeutics. For instance, studies have demonstrated that modifications to the piperazine ring can lead to enhanced potency against prostate cancer cells, highlighting its utility in oncology research.
The compound has been evaluated for its antimicrobial and anticancer properties. Its interaction with biological targets such as enzymes and receptors is of particular interest.
Research Findings:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains.
- Anticancer Properties: In vitro assays have shown that the compound can inhibit the proliferation of specific cancer cell lines, indicating its potential as a lead compound for further development.
Materials Science
In addition to its biological applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for developing polymers and coatings with specific functionalities.
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development | Potential anticancer activity |
| Biological Activity | Antimicrobial agents | Inhibition of bacterial growth |
| Materials Science | Polymer synthesis | Development of functional coatings |
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility : The piperazine-carbonyl group in this compound balances solubility and stability, unlike reactive analogs like 3-(chloromethyl)benzonitrile .
Synthetic Challenges : Hydrazine-based cyclizations (e.g., for pyrazolines) often yield <20%, whereas piperazine couplings (e.g., Cyclizine) require prolonged reflux but higher scalability .
Preparation Methods
Synthesis via Acid Chloride and 1-Methylpiperazine
This method involves the reaction of 3-cyanobenzoic acid chloride with 1-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically conducted in an aprotic solvent like dichloromethane at low temperatures (0°C to room temperature) to control reactivity and minimize side reactions. After initial mixing, the reaction mixture is stirred for several hours at ambient temperature to ensure complete conversion.
- Reagents: 3-cyanobenzoic acid chloride, 1-methylpiperazine, triethylamine
- Solvent: Dichloromethane or similar
- Conditions: Low temperature initiation, room temperature stirring
- Workup: Standard aqueous extraction, drying, and purification by crystallization or chromatography
This approach is widely used due to its straightforwardness and high selectivity for amide bond formation.
Solid-Phase Solvent-Free Synthesis via Nucleophilic Substitution
A notable alternative method, described in patent CN103980230A, involves a solid-phase organic synthesis approach where p-chloromethylbenzonitrile reacts directly with N-methylpiperazine under solvent-free conditions. This method uses grinding (mechanochemical activation) at room temperature with an alkali metal hydroxide or carbonate as a base.
- Grinding: p-chloromethylbenzonitrile, N-methylpiperazine, and alkali base are ground together under cooling for 5–30 minutes.
- Resting: The mixture is allowed to stand for 0.5 hours.
- Extraction: The product is extracted with a hot organic solvent (e.g., cyclohexane), cooled, crystallized, and filtered to isolate 4-(4-methylpiperazine-1-methyl)benzonitrile .
This intermediate can then be hydrolyzed to the corresponding benzamide if desired.
- Solvent-free, environmentally friendly
- Short reaction time and high yield (up to 83.3% for the nitrile intermediate)
- High selectivity with minimal by-products
Hydrolysis to Benzamide Derivative
The nitrile intermediate can be converted to the benzamide derivative by hydrolysis under mild conditions using nano-sized zinc oxide (ZnO) as a catalyst and alkali metal hydroxide in a solvent mixture (e.g., isopropanol and water) under reflux.
- Reflux for 1–12 hours with stirring
- Use of nano-ZnO (15–25 nm) and potassium or sodium hydroxide
- Post-reaction crystallization and filtration
Yields for this step are reported around 86–88%, with mild reaction conditions and environmentally benign catalysts.
Comparative Data Table of Preparation Methods
| Parameter | Acid Chloride Method | Solid-Phase Nucleophilic Substitution Method |
|---|---|---|
| Starting Materials | 3-Cyanobenzoic acid chloride, 1-methylpiperazine | p-Chloromethylbenzonitrile, N-methylpiperazine, base |
| Reaction Medium | Dichloromethane (solvent) | Solvent-free grinding, then organic solvent extraction |
| Reaction Temperature | 0°C to room temperature | Room temperature grinding, then heating for extraction |
| Reaction Time | Several hours | 5–30 min grinding + 0.5 h resting |
| Catalysts/ Additives | Triethylamine (base) | Alkali metal hydroxide/carbonate, nano-ZnO (for hydrolysis) |
| Yield of Intermediate | High (not explicitly quantified) | 78–83% for nitrile intermediate |
| Yield of Final Product | High (typical for amide coupling) | 86–88% for benzamide after hydrolysis |
| Environmental Impact | Use of organic solvents and acid chlorides | Solvent-free initial step, mild hydrolysis conditions |
| Scalability | Well-established industrial method | Suitable for green chemistry and scale-up |
Research Findings and Notes
- The solid-phase grinding method represents a green chemistry advancement by eliminating solvents during the initial substitution step, reducing waste and hazards.
- The use of nano-ZnO catalysts in hydrolysis offers high selectivity and mild conditions, which is advantageous for industrial scale-up.
- The acid chloride method remains a classical and reliable approach, especially when high purity and well-controlled reaction conditions are required.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound in both methods.
- The choice of method depends on the available starting materials, desired scale, environmental considerations, and equipment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Methylpiperazine-1-carbonyl)benzonitrile, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step approach starting from benzonitrile derivatives. For example, a Wittig reaction using 2-(bromomethyl)benzonitrile and 4-methylbenzaldehyde yields styryl intermediates, followed by piperazine coupling reactions. Purification involves column chromatography and recrystallization (ethanol or acetonitrile), with purity confirmed by HPLC (>97%) .
- Key Considerations : Use anhydrous conditions for piperazine coupling to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and nitrile (C≡N ~2220 cm⁻¹) groups .
- NMR : ¹H NMR (DMSO-d₆) shows piperazine methyl protons at δ 2.2–2.5 ppm and aromatic protons at δ 7.3–7.9 ppm. ¹³C NMR confirms the carbonyl carbon at ~168 ppm .
- UV-Vis : π→π* transitions in the benzonitrile moiety (λmax ~270 nm) .
Q. What are the critical physicochemical properties relevant to experimental design?
- Key Properties :
- Solubility : Sparingly soluble in water (0.1 mg/mL), highly soluble in DMSO (>50 mg/mL) .
- Stability : Degrades above 200°C; store under inert gas at −20°C to prevent oxidation .
- Pharmacokinetics : Moderate BBB permeability (QPlogBB = −0.5) and P-gp substrate potential, critical for CNS-targeted studies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry and simulate IR/NMR spectra. Compare with experimental data to identify conformational discrepancies. For example, deviations in nitrile bond lengths may arise from solvent effects not modeled in simulations .
- Case Study : A 2021 study on a similar benzonitrile derivative used Fukui indices to explain unexpected reactivity in electrophilic substitution, reconciling DFT predictions with experimental outcomes .
Q. What strategies optimize reaction yields in piperazine-carbonyl coupling steps?
- Methodology :
- Catalyst Screening : Use EDCI/HOBt for carbodiimide-mediated coupling, achieving yields up to 71% .
- Solvent Effects : Anhydrous acetonitrile improves coupling efficiency compared to DMF due to reduced side reactions .
- Workup : Sequential washes with NaHCO₃ and citric acid remove unreacted reagents, enhancing purity .
Q. How does the compound’s electronic structure influence its potential in OLED applications?
- Methodology : Evaluate HOMO-LUMO gaps via cyclic voltammetry (ΔE ~3.1 eV) and compare with TADF (thermally activated delayed fluorescence) requirements. The benzonitrile moiety enhances electron-withdrawing capacity, while the piperazine group introduces steric effects that reduce aggregation-induced quenching .
- Data Contradiction : Patent data (EP 2024) suggests TADF suitability, but experimental lifetimes (τ < 1 µs) may require structural tweaks for commercial OLEDs .
Q. What mechanistic insights explain its inhibitory effects on carbonic anhydrase isoforms?
- Methodology : Molecular docking (AutoDock Vina) reveals binding to the zinc-active site of hCA II (ΔG = −8.2 kcal/mol). The 4-methylpiperazine group forms hydrophobic interactions with Val121 and Phe131, while the benzonitrile moiety stabilizes the binding pocket via π-stacking .
- Validation : Competitive inhibition assays (Ki = 12 nM) confirm computational predictions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility and bioactivity data?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
